Chemical structure and properties of 2-(3-Fluoro-4-methoxyphenyl)pyridine
Chemical structure and properties of 2-(3-Fluoro-4-methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluoro-4-methoxyphenyl)pyridine is a substituted biphenyl compound featuring a pyridine ring linked to a fluorinated methoxyphenyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The pyridine ring, a common motif in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and act as a ligand for metal catalysts.[1][2][3] The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.
The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic properties such as metabolic stability and binding affinity.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(3-Fluoro-4-methoxyphenyl)pyridine, serving as a critical resource for professionals in the field.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
dot
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Representative Synthetic Protocol (Suzuki-Miyaura Coupling)
This protocol is a representative example adapted from procedures for similar fluorinated pyridine compounds. [7] Materials:
-
2-Bromopyridine
-
(3-Fluoro-4-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-Fluoro-4-methoxyphenyl)pyridine.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm). [8]The aromatic protons of the fluoromethoxyphenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. [8]* ¹³C NMR: The carbon spectrum will show signals for all 12 unique carbon atoms. Carbons attached to the electronegative nitrogen, oxygen, and fluorine atoms will be shifted downfield. For instance, carbons in the pyridine ring typically resonate between 121 and 165 ppm. [9]* ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and chemical environment of the fluorine atom. A single resonance will be observed, with its chemical shift being characteristic of a fluorine atom on an aromatic ring. [10]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.21). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Research and Drug Development
Fluorinated pyridine derivatives are pivotal scaffolds in modern drug discovery. [5][6]While specific, direct applications of 2-(3-Fluoro-4-methoxyphenyl)pyridine may be proprietary or in early-stage development, its structural motifs are present in a wide array of biologically active molecules.
-
Scaffold for Bioactive Molecules: This compound serves as a valuable building block for creating libraries of more complex molecules for high-throughput screening. [11]The pyridine core is a known pharmacophore in drugs targeting various diseases, including cancer, malaria, and inflammatory conditions. [1][2][12]* Modulation of Pharmacokinetic Properties: The 3-fluoro-4-methoxy substitution pattern is particularly strategic. The methoxy group can be a site for metabolic O-demethylation, while the adjacent fluorine atom can block this metabolism, thereby increasing the compound's half-life in vivo. This interplay allows for fine-tuning of a drug candidate's pharmacokinetic profile.
-
Antiproliferative and Antimicrobial Potential: Numerous studies have demonstrated that pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines and can act as antimicrobial agents. [1][9]The specific substitution pattern of this compound makes it a promising candidate for further investigation in these therapeutic areas.
Safety, Handling, and Storage
As with any research chemical, proper handling is essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Detailed toxicological data for this specific compound is not widely available. It should be handled with the care afforded to all novel chemical entities.
Conclusion
2-(3-Fluoro-4-methoxyphenyl)pyridine is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis is accessible through robust cross-coupling methods, and its unique combination of a pyridine core with a strategically fluorinated and methoxylated phenyl ring provides a powerful tool for medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and accelerate further research and development efforts.
References
-
2-(3-Fluoro-4-methoxyphenyl)pyridine . (n.d.). Mol-Instincts. Retrieved February 15, 2026, from [Link]
-
2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis . (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
NMR spectral characteristics of fluorocontaining pyridines . (2017, April). Fluorine Notes. Retrieved February 15, 2026, from [Link]
-
2-(2-Fluoro-4-methoxyphenyl)pyridine . (n.d.). ChemSrc. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents . (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
3-Fluoro-2-methoxy-4-trifluoromethylpyridine . (n.d.). Domainex. Retrieved February 15, 2026, from [Link]
-
The Power of Fluorinated Pyridines in Modern Drug Discovery . (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025). PubMed. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine . (n.d.). J-STAGE. Retrieved February 15, 2026, from [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyridine . (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate . (n.d.). International Union of Crystallography. Retrieved February 15, 2026, from [Link]
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
-
3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO) . (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved February 15, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
